
Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- is an organic compound with a complex structure It is a derivative of cyclohexanol, featuring additional functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanol with 2-methoxy-1-methylethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used in hydrogenation reactions to achieve the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution Reagents: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes at the cellular level.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The parent compound, lacking the additional functional groups.
2-Methoxy-1-methylethyl derivatives: Compounds with similar side chains but different core structures.
5-Methyl derivatives: Compounds with a methyl group at the same position but different overall structures.
Uniqueness
Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
180478-68-6 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-8-4-5-10(11(12)6-8)9(2)7-13-3/h8-12H,4-7H2,1-3H3 |
InChI Key |
RMNCXEZCLGGIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


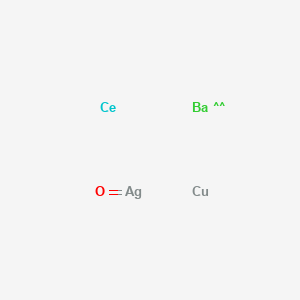
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
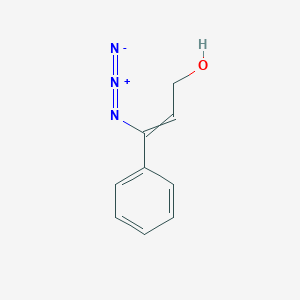
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
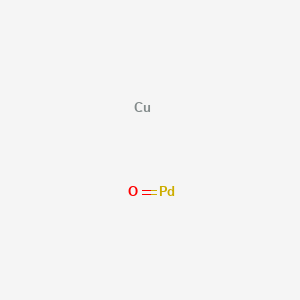
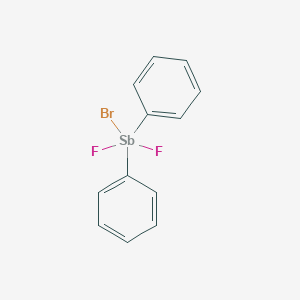

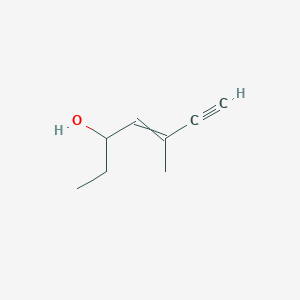
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)
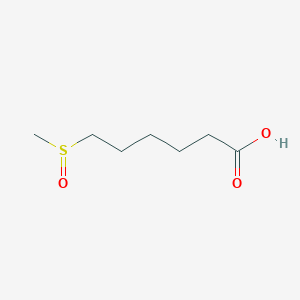
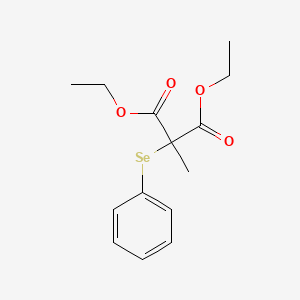
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
